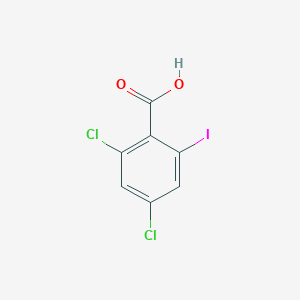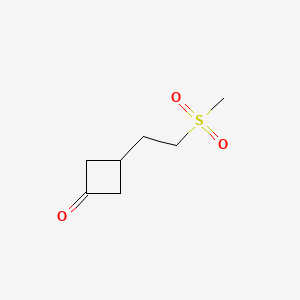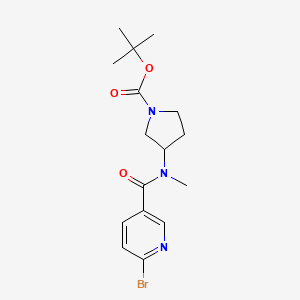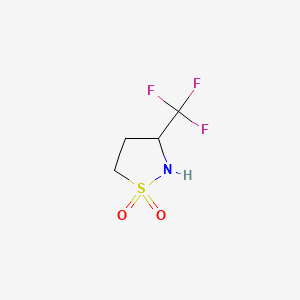![molecular formula C8H11NO3 B13485022 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-5-azaspiro[23]hexane-1-carboxylic acid is a spirocyclic compound characterized by a unique structural motif that includes a spiro junction between a six-membered ring and a three-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an α,β-unsaturated ester, followed by a series of functional group transformations to introduce the acetyl and carboxylic acid functionalities . The reaction conditions typically involve the use of metal catalysts, such as rhodium, to facilitate the cyclopropanation step .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.
化学反応の分析
Types of Reactions
5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced mechanical strength and thermal stability
作用機序
The mechanism of action of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid: This compound shares the spirocyclic core but has different functional groups, which may result in different chemical and biological properties.
5-azaspiro[2.3]hexane-1-carboxylic acid; trifluoroacetic acid: Another similar compound with a trifluoroacetic acid moiety, which can influence its reactivity and applications.
Uniqueness
The uniqueness of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid lies in its specific functional groups, which provide distinct reactivity and potential applications. The acetyl group, in particular, allows for various chemical modifications, making it a versatile compound for research and industrial applications.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
5-acetyl-5-azaspiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-8(4-9)2-6(8)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
InChIキー |
NCYRIHDRQMMXTA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2(C1)CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


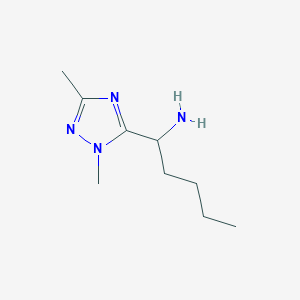
![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
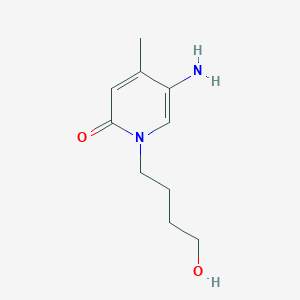
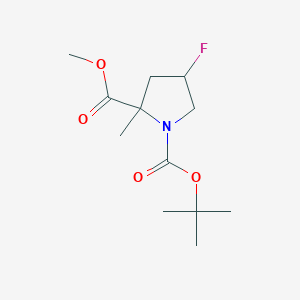
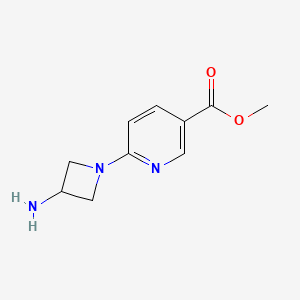
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)

![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
